molecular formula C9H9FO B1289746 2-(4-Fluoro-2-methylphenyl)oxirane CAS No. 111991-16-3

2-(4-Fluoro-2-methylphenyl)oxirane

Cat. No.: B1289746
CAS No.: 111991-16-3
M. Wt: 152.16 g/mol
InChI Key: WMKBHLOZAVREOH-UHFFFAOYSA-N
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Description

2-(4-Fluoro-2-methylphenyl)oxirane is an organic compound with the molecular formula C₉H₉FO. It is a colorless liquid and belongs to the class of epoxides, which are three-membered cyclic ethers containing an oxygen atom and an alkene group. This compound is known for its high reactivity and is used in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-2-methylphenyl)oxirane typically involves the epoxidation of 4-fluoro-2-methylstyrene. One common method is the reaction of 4-fluoro-2-methylstyrene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an epoxide ring, resulting in the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve distillation or recrystallization techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-2-methylphenyl)oxirane undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.

    Reduction: Reduction of the epoxide ring can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide ring under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted products depending on the nucleophile used.

Scientific Research Applications

2-(4-Fluoro-2-methylphenyl)oxirane is utilized in several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-2-methylphenyl)oxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenyl)oxirane: Similar structure but lacks the fluorine atom.

    2-(4-Chlorophenyl)oxirane: Contains a chlorine atom instead of a fluorine atom.

    2-(4-Bromophenyl)oxirane: Contains a bromine atom instead of a fluorine atom.

Uniqueness

2-(4-Fluoro-2-methylphenyl)oxirane is unique due to the presence of the fluorine atom, which can influence its reactivity and interactions in chemical and biological systems. The fluorine atom can enhance the compound’s stability and alter its electronic properties, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(4-fluoro-2-methylphenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c1-6-4-7(10)2-3-8(6)9-5-11-9/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKBHLOZAVREOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70599552
Record name 2-(4-Fluoro-2-methylphenyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111991-16-3
Record name 2-(4-Fluoro-2-methylphenyl)oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111991-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Fluoro-2-methylphenyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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